
3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester is a chemical compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester typically involves the esterification of 3-Quinolinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-
- 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, methyl ester
- 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, propyl ester
Uniqueness
The uniqueness of 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group and the bulky tert-butyl group at the 8-position of the quinoline ring can influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
206258-94-8 |
|---|---|
Fórmula molecular |
C16H18ClNO2 |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
ethyl 8-tert-butyl-4-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C16H18ClNO2/c1-5-20-15(19)11-9-18-14-10(13(11)17)7-6-8-12(14)16(2,3)4/h6-9H,5H2,1-4H3 |
Clave InChI |
AKTGNPABQNMLFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

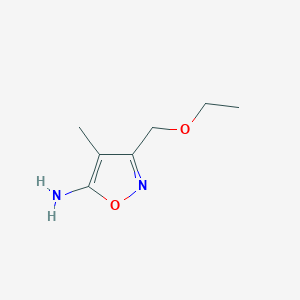
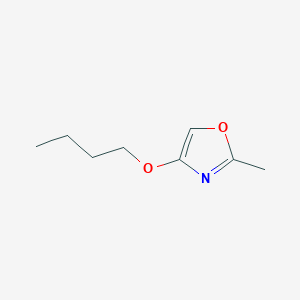
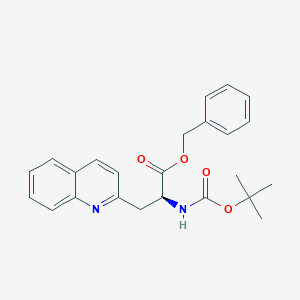
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
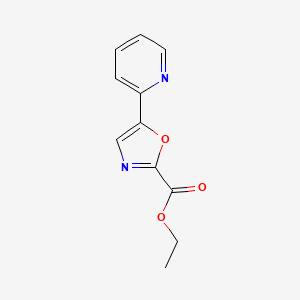


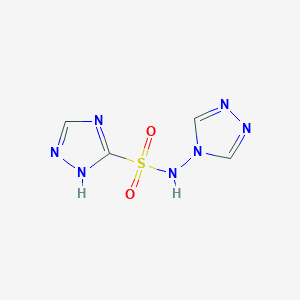

![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
